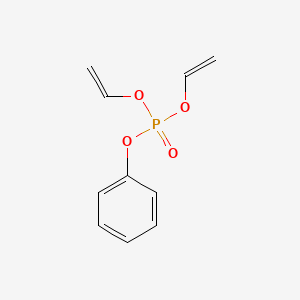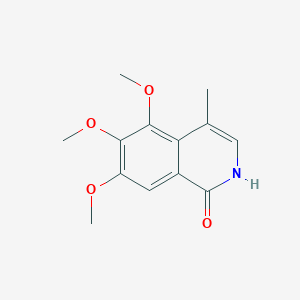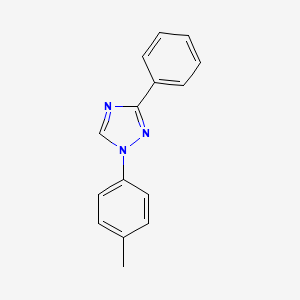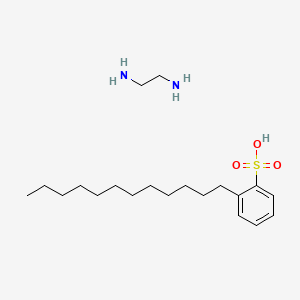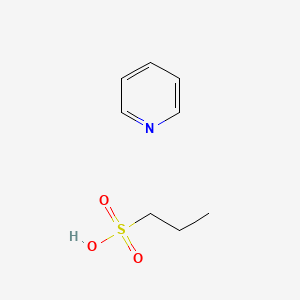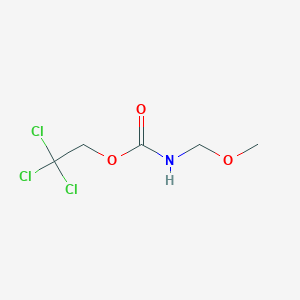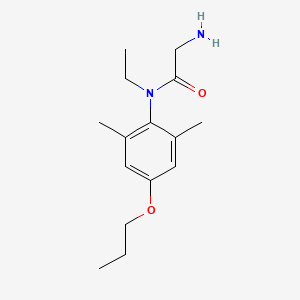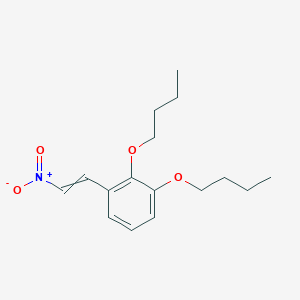
1,2-Dibutoxy-3-(2-nitroethenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibutoxy-3-(2-nitroethenyl)benzene is an organic compound with the molecular formula C14H21NO4 It is a derivative of benzene, featuring two butoxy groups and a nitroethenyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibutoxy-3-(2-nitroethenyl)benzene typically involves the nitration of a precursor compound followed by the introduction of butoxy groups. One common method involves the reaction of 1,2-dibutoxybenzene with nitroethene under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product.
化学反应分析
Types of Reactions
1,2-Dibutoxy-3-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is often a nitrobenzene derivative.
Reduction: The major product is an amine derivative of the original compound.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the butoxy groups with other functional groups.
科学研究应用
1,2-Dibutoxy-3-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of nitro compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Dibutoxy-3-(2-nitroethenyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the butoxy groups can influence the compound’s solubility and reactivity. The pathways involved may include electron transfer processes and nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
1,2-Dimethoxy-3-(2-nitroethenyl)benzene: Similar structure but with methoxy groups instead of butoxy groups.
1,2-Dibutoxybenzene: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
3-Nitro-1,2-dibutoxybenzene: Similar but with the nitro group directly attached to the benzene ring.
Uniqueness
1,2-Dibutoxy-3-(2-nitroethenyl)benzene is unique due to the presence of both butoxy and nitroethenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these functional groups.
属性
CAS 编号 |
65713-33-9 |
|---|---|
分子式 |
C16H23NO4 |
分子量 |
293.36 g/mol |
IUPAC 名称 |
1,2-dibutoxy-3-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C16H23NO4/c1-3-5-12-20-15-9-7-8-14(10-11-17(18)19)16(15)21-13-6-4-2/h7-11H,3-6,12-13H2,1-2H3 |
InChI 键 |
AKOPGWFMMKKZQH-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=CC(=C1OCCCC)C=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


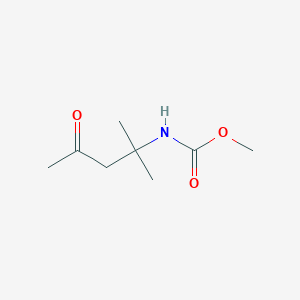

![4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14479869.png)
